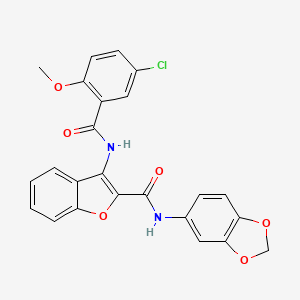

N-(2H-1,3-benzodioxol-5-yl)-3-(5-chloro-2-methoxybenzamido)-1-benzofuran-2-carboxamide

Description

N-(2H-1,3-Benzodioxol-5-yl)-3-(5-chloro-2-methoxybenzamido)-1-benzofuran-2-carboxamide (CAS: 872613-03-1) is a benzofuran-based compound with the molecular formula C24H17ClN2O6 and a molecular weight of 464.86 g/mol . It features a benzofuran core fused with a benzodioxol moiety, substituted with a 5-chloro-2-methoxybenzamido group and a carboxamide linkage. Benzofuran derivatives are pharmacologically significant, often serving as intermediates in drugs such as amiodarone .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-[(5-chloro-2-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClN2O6/c1-30-17-8-6-13(25)10-16(17)23(28)27-21-15-4-2-3-5-18(15)33-22(21)24(29)26-14-7-9-19-20(11-14)32-12-31-19/h2-11H,12H2,1H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJAYBKRXVWUCST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-3-(5-chloro-2-methoxybenzamido)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which include a benzodioxole moiety and a benzofuran core, making it a candidate for diverse biological applications.

The biological activity of this compound primarily revolves around its interaction with molecular targets such as tubulin. The mechanism involves disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This disruption is significant in the context of cancer therapy, where targeting microtubules can inhibit tumor growth and induce programmed cell death.

Anticancer Properties

Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. Notably:

- Cell Lines Tested : The compound has been screened against breast cancer cells (MCF-7, MDA-MB-231), lung cancer cells (A549), and liver cancer cells (HepG2) among others.

- Results : In vitro studies indicate that this compound induces apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against certain bacterial strains.

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Bacillus subtilis | 32 µg/mL |

| 2 | Escherichia coli | 64 µg/mL |

| 3 | Pichia pastoris | 16 µg/mL |

This data indicates that while some derivatives exhibit significant antimicrobial properties, others show limited effectiveness.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the substituents on the benzodioxole and benzofuran rings can significantly influence the biological activity of the compound. For example:

- Electron-donating groups enhance cytotoxicity.

- Electron-withdrawing groups may reduce activity.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, this compound was evaluated for its anticancer efficacy in vivo using xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups treated with vehicle alone, indicating strong potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening was conducted using various derivatives of this compound. The study highlighted that specific modifications led to enhanced activity against Bacillus subtilis and Escherichia coli. The most potent derivative was identified as having an MIC significantly lower than that of standard antibiotics used for comparison.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzofuran Cores

N-(5-Ethylamino)-2,5-Dihydro-1,3-Thiazol-2-Yl)-3-Hydroxy-5-Nitro-1-Benzofuran-2-Carbohydrazide

- Key Features : This compound () shares the benzofuran core but replaces the carboxamide group with a carbohydrazide moiety. It also introduces a nitro group at the 5-position and a thiazole ring , which may enhance electron-withdrawing effects and influence binding interactions.

- Synthesis : Optimized methods yield high purity, confirmed via spectroscopic data (NMR, IR, mass spectrometry).

(E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(7-Hydroxy-5-Methoxy-2,2-Dimethylchroman-8-yl)Prop-2-En-1-One

- Key Features: This compound () shares the benzodioxol group and methoxy substituent but replaces the benzofuran-carboxamide with a propenone chain linked to a chroman ring.

- Structural Data: Crystallizes in a triclinic system (space group P1), with a molecular weight of 382.40 g/mol (C22H22O6). The propenone chain introduces conformational rigidity, differing from the planar benzofuran-carboxamide structure .

Functional Group Analogues

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

- The benzamide group parallels the target compound’s benzamido substituent but lacks heterocyclic complexity .

N-[3-(2H-1,3-Benzodioxol-5-yl)-2-Methylpropylidene]Hydroxylamine

- Key Features: An MDA analog () with a benzodioxol group and hydroxylamine. Its smaller structure (C11H13NO3) and aldoxime functional group highlight differences in pharmacokinetic properties compared to the target compound’s bulky carboxamide-benzofuran system .

Comparative Data Table

Research Findings and Implications

- Structural Rigidity: The benzofuran-carboxamide core provides a planar structure conducive to binding aromatic receptors, whereas ’s propenone-chroman system introduces steric hindrance .

- Synthetic Utility : The target compound’s benzodioxol and benzofuran moieties are synthetically versatile, enabling modifications for enhanced bioactivity, as seen in amiodarone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.